- Preparation method of cyproconazole, China, , ,
Cas no 94361-26-9 (2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane)

94361-26-9 structure
Produktname:2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane
CAS-Nr.:94361-26-9
MF:C13H15ClO
MW:222.710602998734
CID:1984195
2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane
- Oξrane, 2-(4-chlorophenyl)-2-(1-cyclopropylethyl)-
- T3OTJ BR DG&
- BY1&
- - AL3TJ
- 2-(4-Chlorophenyl)-2-(1-cyclopropylethyl)oxirane (ACI)
-
- Inchi: 1S/C13H15ClO/c1-9(10-2-3-10)13(8-15-13)11-4-6-12(14)7-5-11/h4-7,9-10H,2-3,8H2,1H3
- InChI-Schlüssel: QKTOXOPFYCOLPV-UHFFFAOYSA-N
- Lächelt: ClC1C=CC(C2(CO2)C(C2CC2)C)=CC=1
2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Tetrahydrothiophene Solvents: Acetonitrile ; 50 °C; overnight, 50 °C → 100 °C
1.2 Reagents: Sodium methoxide ; 0.5 h, 100 °C
1.3 Solvents: Acetonitrile ; 100 °C; 10 h, 120 °C
1.2 Reagents: Sodium methoxide ; 0.5 h, 100 °C
1.3 Solvents: Acetonitrile ; 100 °C; 10 h, 120 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Dimethyl sulfide Solvents: Dimethylformamide ; overnight, rt
1.2 Reagents: Sodium methoxide Solvents: Dimethylformamide ; rt; rt → 50 °C; 50 °C; 50 °C → rt
1.2 Reagents: Sodium methoxide Solvents: Dimethylformamide ; rt; rt → 50 °C; 50 °C; 50 °C → rt
Referenz
- New synthetic method of cyproconazoleHuaxue Yanjiu Yu Yingyong, 2009, 21(9), 1351-1354,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Dimethyl sulfide Solvents: Acetonitrile ; overnight, rt
1.2 Reagents: Sodium methoxide ; 0.5 h, rt
1.3 rt; 10 h, rt
1.2 Reagents: Sodium methoxide ; 0.5 h, rt
1.3 rt; 10 h, rt
Referenz
- Preparation method of cyproconazole, China, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
Referenz
- Antifungal 1,2,4-triazolyl derivatives having a 5-sulfur substituent, United States, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Dimethyl sulfoxide ; rt → 70 °C; 3 h, 70 - 80 °C; 80 °C → rt
1.2 Reagents: Potassium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Toluene ; cooled; 1 h, rt; 6 h, rt → 40 °C
1.2 Reagents: Potassium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Toluene ; cooled; 1 h, rt; 6 h, rt → 40 °C
Referenz
- Method for preparing ethylene oxide derivative, China, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Water ; rt → 40 °C
1.2 120 min, 40 °C; 2 h, 40 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7, 25 °C
1.2 120 min, 40 °C; 2 h, 40 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7, 25 °C
Referenz
- Process for preparation of epoxides from aldehydes or ketones, World Intellectual Property Organization, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium bromide Solvents: Thioanisole ; 60 - 65 °C; 65 °C → 70 °C; 1 h, 65 - 70 °C; 70 °C → 60 °C
1.2 Reagents: Potassium hydroxide ; 0.5 h, < 60 °C; 60 °C → 75 °C; 10 h, 70 - 75 °C
1.2 Reagents: Potassium hydroxide ; 0.5 h, < 60 °C; 60 °C → 75 °C; 10 h, 70 - 75 °C
Referenz
- Method for preparing triazole germicide, China, , ,
Herstellungsverfahren 8
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Sodium methoxide Solvents: Methanol ; 60 - 90 min, reflux
Referenz
- New preparation method of cyproconazole with high yield, China, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Dimethyl sulfide Solvents: Acetonitrile ; overnight, rt
1.2 Reagents: Sodium methoxide ; 0.5 h, rt
1.3 Solvents: Acetonitrile ; 10 h, rt
1.2 Reagents: Sodium methoxide ; 0.5 h, rt
1.3 Solvents: Acetonitrile ; 10 h, rt
Referenz
- Studies on synthesis of cyproconazoleXiandai Nongyao, 2004, 3(4), 10-12,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Dimethyl sulfide Solvents: Acetonitrile ; 0 °C; 16 h, rt
1.2 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ; 16 h, rt
1.2 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ; 16 h, rt
Referenz
- 1,2,4-Triazole derivatives as antifungal, antiviral and antitumor agents and their preparation, pharmaceutical and agricultural compositions and use in the treatment of fungal and viral infections and cancers, World Intellectual Property Organization, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Dimethyl sulfide , Potassium hydroxide Solvents: Isobutanol
Referenz
- Method for preparing cyproconazole, China, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Zinc , Cuprous chloride Catalysts: Acetyl chloride Solvents: Dichloromethane ; 10 - 12 min, rt
1.2 Solvents: Dichloromethane ; 15 min, rt; rt → 40 °C; 5 - 6 h, 40 °C
1.2 Solvents: Dichloromethane ; 15 min, rt; rt → 40 °C; 5 - 6 h, 40 °C
Referenz
- Preparation method of cyproconazole by 1-chloro-2-(4-chlorophenyl)-3-methyl-4-penten-2-ol, China, , ,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: tert-Butanol Solvents: Ethyl sulfide ; 4 h, 35 °C
1.2 Reagents: Potassium hydroxide ; 20 h, 40 °C
1.2 Reagents: Potassium hydroxide ; 20 h, 40 °C
Referenz
- Process for preparing cyproconazole, China, , ,
Herstellungsverfahren 15
Reaktionsbedingungen
Referenz
- Process for preparation of chiral Cyproconazole, China, , ,
2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane Raw materials
- Dibromomethane
- 2-(4-Chlorophenyl)-2-(1-methyl-2-propen-1-yl)oxirane
- 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one
- butyl methyl sulphide
- Sulfuric acid,monomethyl ester
2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane Preparation Products
2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane Verwandte Literatur
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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